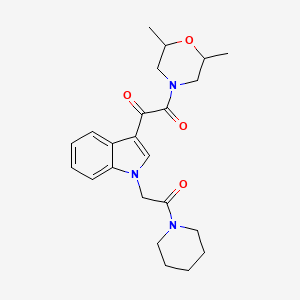
1-(2,6-dimethylmorpholino)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dimethylmorpholino)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2,6-dimethylmorpholino)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione , with CAS number 872860-79-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C23H29N3O4, with a molecular weight of 411.5 g/mol . The structure incorporates a morpholine moiety, an indole ring, and a piperidine derivative, suggesting potential interactions with various biological targets due to its complex architecture .
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities, particularly in the realm of cancer therapy and enzyme inhibition.
2. Antiproliferative Effects
Studies on related compounds have demonstrated antiproliferative effects against various cancer cell lines. For example, derivatives with similar indole structures have exhibited IC50 values indicating effective inhibition of cell growth in vitro . The mechanism often involves triggering apoptotic pathways or disrupting key cellular processes.
Case Study 1: Anticancer Activity
A study focused on a series of indole-based compounds found that modifications in the piperidine and morpholine units significantly enhanced their anticancer properties. These modifications led to improved selectivity and potency against specific cancer cell lines, suggesting that our compound might also benefit from structural optimization .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.052 | IDO |
| Compound B | 0.087 | HeLa Cells |
| 1-(2,6-dimethylmorpholino)-2-(...) | TBD | TBD |
Case Study 2: Enzyme Inhibition
Another study highlighted the role of morpholine derivatives in inhibiting phosphodiesterase enzymes, which are crucial in cellular signaling pathways. The findings indicated that certain modifications could lead to enhanced enzyme inhibition and reduced toxicity . This suggests a promising avenue for exploring the pharmacological potential of our compound.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : As seen with other morpholine-containing compounds, the ability to inhibit key enzymes such as IDO or phosphodiesterases could play a significant role in its therapeutic effects.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-16-12-26(13-17(2)30-16)23(29)22(28)19-14-25(20-9-5-4-8-18(19)20)15-21(27)24-10-6-3-7-11-24/h4-5,8-9,14,16-17H,3,6-7,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNMWUURMBTOEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














